![molecular formula C14H15N7O3 B11479487 N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11479487.png)
N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound that features a tetrazole ring, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The tetrazole and oxadiazole intermediates are then coupled using a suitable linker, such as ethylene glycol, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes. The oxadiazole ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-1H-tetrazole.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2,5-diphenyl-1,3,4-oxadiazole.
Uniqueness
N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide is unique due to the combination of the tetrazole and oxadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N7O3 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C14H15N7O3/c1-2-11(22)15-13-14(19-24-18-13)23-9-8-21-17-12(16-20-21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18,22) |
InChI Key |
APWPMAYMBLBNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1OCCN2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11479413.png)
![3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479415.png)
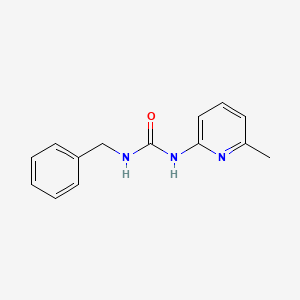
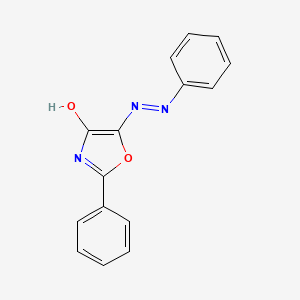
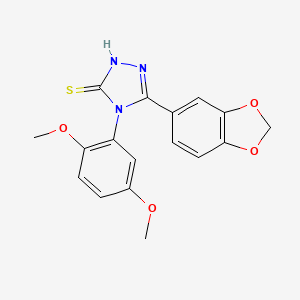

![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B11479432.png)
![7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479444.png)
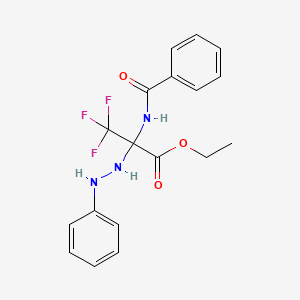
![7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479458.png)
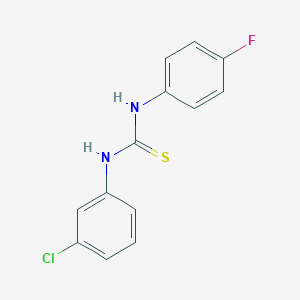
![4-(3-chlorophenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11479468.png)
![N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11479479.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)
